Salicyl-AMS
Overview
Description
Mechanism of Action
Target of Action
Salicyl-AMS is a potent inhibitor of salicylate adenylation enzymes . These enzymes are used in bacterial siderophore biosynthesis . A specific target of this compound is the pyochelin adenylation domain PchD in Pseudomonas aeruginosa .
Mode of Action
This compound interacts with its targets by inhibiting their function. For instance, it inhibits the PchD enzyme in Pseudomonas aeruginosa . This enzyme is crucial for the synthesis of pyochelin, a siderophore that helps bacteria acquire iron from their environment .
Biochemical Pathways
This compound affects the siderophore biosynthesis pathway in bacteria . By inhibiting salicylate adenylation enzymes, it disrupts the production of siderophores, which are iron-chelating compounds that bacteria use to acquire iron from their environment . This can limit the growth and survival of bacteria under iron-limited conditions .
Pharmacokinetics
It’s known that this compound can penetrate into bacteria with distinct cellular envelopes . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
By inhibiting the production of siderophores, this compound can limit the ability of bacteria to acquire iron, which is essential for their growth and survival . This makes this compound a promising lead compound for the treatment of bacterial infections, including antibiotic-resistant infections .
Action Environment
The action of this compound can be influenced by environmental factors such as the availability of iron. Under iron-limited conditions, bacteria increase the production of siderophores to acquire more iron . By inhibiting siderophore production, this compound can effectively limit bacterial growth under these conditions .
Biochemical Analysis
Biochemical Properties
Salicyl-AMS functions as an inhibitor of salicylate adenylation enzymes, specifically targeting the enzyme MbtA involved in the biosynthesis of mycobactin, a siderophore essential for iron acquisition in Mycobacterium tuberculosis . By mimicking the reaction intermediate salicyl-AMP, this compound effectively inhibits the biochemical activity of MbtA, thereby disrupting siderophore production and bacterial growth .
Cellular Effects
This compound has been shown to significantly impact various cellular processes in bacterial cells. It inhibits the production of siderophores, which are critical for iron acquisition and bacterial survival . This inhibition leads to a reduction in bacterial growth and viability. Additionally, this compound affects cell signaling pathways related to iron metabolism and gene expression associated with siderophore biosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of the enzyme MbtA, where it mimics the natural substrate salicyl-AMP . This binding inhibits the enzyme’s activity, preventing the adenylation of salicylate and subsequent steps in siderophore biosynthesis . The inhibition of MbtA by this compound results in decreased production of mycobactin, ultimately affecting the bacterium’s ability to acquire iron .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against MbtA . Long-term studies have shown that this compound can lead to sustained inhibition of siderophore production and bacterial growth, with no significant degradation observed over extended periods .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits siderophore production without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in the metabolic pathway of siderophore biosynthesis, specifically targeting the enzyme MbtA . By inhibiting MbtA, this compound disrupts the conversion of salicylate to salicyl-AMP, a key step in the biosynthesis of mycobactin . This disruption affects the overall metabolic flux of siderophore production and iron acquisition in Mycobacterium tuberculosis .
Transport and Distribution
Within bacterial cells, this compound is transported and distributed to the cytoplasm, where it interacts with the enzyme MbtA . The compound’s distribution is facilitated by its ability to mimic the natural substrate salicyl-AMP, allowing it to effectively reach and inhibit the target enzyme . This targeted distribution ensures that this compound exerts its inhibitory effects specifically on siderophore biosynthesis .
Subcellular Localization
This compound localizes to the cytoplasm of bacterial cells, where it interacts with the enzyme MbtA . The compound’s subcellular localization is crucial for its inhibitory activity, as it needs to reach the active site of MbtA to exert its effects . This localization is facilitated by the compound’s structural similarity to the natural substrate, allowing it to effectively target and inhibit the enzyme .
Preparation Methods
The synthesis of Salicyl-AMS involves a multistep process starting from commercially available adenosine 2’,3’-acetonide. The synthesis proceeds through three main steps followed by a two-step salt formation process to yield this compound as its sodium salt . The overall yield of this synthesis is approximately 11.6% . The synthetic route includes the following steps:
- Protection of adenosine with acetonide.
- Coupling with salicylic acid derivative.
- Deprotection and purification.
- Formation of the sodium salt.
Chemical Reactions Analysis
Salicyl-AMS undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Salicyl-AMS has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Medicine: Explored as a potential therapeutic agent for treating tuberculosis and other bacterial infections
Industry: Potential applications in developing new antibiotics and antimicrobial agents.
Comparison with Similar Compounds
Salicyl-AMS is unique compared to other similar compounds due to its specific inhibition of salicylate adenylation enzymes. Similar compounds include:
Adenosine derivatives: These compounds share structural similarities but may not have the same inhibitory potency.
Salicylic acid derivatives: These compounds have similar functional groups but different biological activities.
Other sulfonamide-based inhibitors: These compounds may inhibit different enzymes or pathways .
This compound stands out due to its high specificity and potency in inhibiting bacterial siderophore biosynthesis, making it a promising candidate for further research and development .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O8S/c18-14-11-15(20-6-19-14)23(7-21-11)17-13(26)12(25)10(31-17)5-30-32(28,29)22-16(27)8-3-1-2-4-9(8)24/h1-4,6-7,10,12-13,17,24-26H,5H2,(H,22,27)(H2,18,19,20)/t10-,12-,13-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABYITLYKSVAAD-CNEMSGBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345783 | |
Record name | 5'-O-[(2-Hydroxybenzoyl)sulfamoyl]adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863238-55-5 | |
Record name | 5'-O-[(2-Hydroxybenzoyl)sulfamoyl]adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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